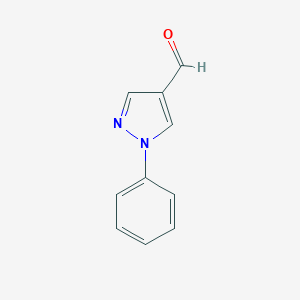

1-Phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVRLPFVPVKYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359212 | |

| Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54605-72-0 | |

| Record name | 1-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Identity and Properties

1-Phenyl-1H-pyrazole-4-carbaldehyde, with the CAS Number 54605-72-0 , is a pale yellow solid that serves as a crucial intermediate in the synthesis of a wide array of chemical entities.[1][2] Its unique molecular structure, featuring a pyrazole ring substituted with a phenyl group at the 1-position and a formyl group at the 4-position, imparts it with significant reactivity and utility in developing novel compounds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 54605-72-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈N₂O | [1][2][3] |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Pale yellow solid | [1][2] |

| Melting Point | 84-88 °C | |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

| SMILES String | O=Cc1cnn(c1)-c2ccccc2 | |

| InChI Key | PHVRLPFVPVKYOI-UHFFFAOYSA-N |

Section 2: Synthesis Methodologies

The synthesis of this compound and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[5][6][7][8][9][10] This powerful formylation method allows for the direct introduction of a formyl group onto the pyrazole ring, a critical step in building molecular complexity.

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes.[5][6][7][8][9][10] The reaction typically involves the treatment of a suitable precursor, such as an acetophenone phenylhydrazone, with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).[5][6][8] This process not only facilitates the formylation but also drives the cyclization to form the pyrazole ring in a one-pot synthesis.[5][8] The choice of anhydrous conditions is critical, as the presence of water can hinder the formation of the desired product.[8]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

-

Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF) with constant stirring.[9] Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.[9]

-

Reaction with Hydrazone: Cool the freshly prepared Vilsmeier reagent to 5°C. To this, add the appropriate acetophenone phenylhydrazone precursor.[9]

-

Heating and Work-up: Stir the reaction mixture for 30 minutes and then heat it on a water bath for several hours (typically 4-17 hours, depending on the substrate).[8][9]

-

Neutralization and Isolation: After the reaction is complete, pour the mixture into crushed ice and neutralize it with a sodium carbonate solution.[9] The resulting precipitate is the crude this compound.

-

Purification: The crude product can be filtered, dried, and purified by column chromatography or recrystallization to yield the pure compound.[11]

The causality behind this experimental choice lies in the electrophilic nature of the Vilsmeier reagent, which readily attacks the electron-rich enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation at the 4-position of the newly formed pyrazole ring. The self-validating nature of this protocol is evidenced by its widespread use and high yields reported in numerous studies.[8]

Caption: Vilsmeier-Haack synthesis workflow.

While the Vilsmeier-Haack reaction is predominant, other methods for the synthesis of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes exist. These include palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are particularly useful for introducing various substituents at other positions of the pyrazole ring.[11][12] These methods offer versatility in creating a diverse library of pyrazole derivatives for further investigation.[11][12]

Section 3: Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of the synthesized compounds.

Table 2: Representative Spectroscopic Data for this compound Derivatives

| Technique | Key Signals and Interpretations | References |

| ¹H NMR | δ 9.8-9.9 ppm (s, 1H, CHO), δ 8.2-8.5 ppm (s, 1H, pyrazole-H5), δ 7.2-7.8 ppm (m, Ar-H) | [6][13][14] |

| ¹³C NMR | δ 187.0 ppm (C=O), δ 160.0-161.0 ppm (pyrazole-C3), δ 105.0-105.5 ppm (pyrazole-C4), δ 126.0-126.7 ppm (pyrazole-C5), δ 113.3-145.1 ppm (aromatic carbons) | [14] |

| IR (KBr) | ν 1668-1695 cm⁻¹ (C=O stretch), ν 3061-3157 cm⁻¹ (Ar C-H stretch), ν 1603-1655 cm⁻¹ (C=N stretch) | [6][9][13][14] |

| Mass Spec (EI) | m/z values corresponding to the molecular ion [M]⁺ and characteristic fragmentation patterns. | [11][14] |

Detailed NMR spectroscopic investigations, including 2D techniques like HMBC and HSQC, provide unambiguous assignment of all proton and carbon signals, which is crucial for verifying the regiochemistry of substitution on the pyrazole ring.[11][13]

Section 4: Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, such as the anti-inflammatory agent celecoxib.[5][15] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules with potential therapeutic applications.[1][2]

Derivatives of this compound have been extensively investigated for their anti-inflammatory and analgesic properties.[1][2][6][15][16] The aldehyde functionality allows for the straightforward synthesis of various derivatives, such as chalcones and Schiff bases, which have shown significant biological activity.[6][16][17] For instance, certain substituted 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes have exhibited potent anti-inflammatory effects comparable to the standard drug diclofenac sodium.[15][16]

The pyrazole nucleus is also associated with antimicrobial and antifungal activities.[1][6] The ability to readily modify the 4-carbaldehyde group enables the generation of diverse libraries of compounds for screening against various pathogens.

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the development of novel fungicides and herbicides.[1][2][18]

Caption: Key application areas.

Section 5: Safety and Handling

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[19]

Table 3: Hazard and Precautionary Information

| Category | Information | References |

| Signal Word | Warning | [19] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [19][20][21] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[19][20][21] Store under an inert atmosphere.[20][21] | |

| First Aid | In case of contact with eyes, rinse cautiously with water for several minutes.[19][20] If on skin, wash with plenty of soap and water.[19][20] If inhaled, remove to fresh air.[19][20] |

It is imperative to handle this compound in a laboratory setting with appropriate engineering controls, such as a fume hood, and to use personal protective equipment to prevent exposure.[20]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-1H-pyrazole-4-carboxaldehyde, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijacskros.com [ijacskros.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 18. chemimpex.com [chemimpex.com]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.com [fishersci.com]

1-Phenyl-1H-pyrazole-4-carbaldehyde physicochemical properties

An In-Depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic aldehyde that has garnered significant attention in medicinal chemistry and organic synthesis. Its structure, featuring a pyrazole ring N-substituted with a phenyl group and bearing a formyl group at the 4-position, serves as a privileged scaffold. The pyrazole core is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anabolic steroid Stanozolol[1][2]. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making this compound a versatile building block for the synthesis of more complex, biologically active molecules[3][4]. This guide offers a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an exploration of its applications in modern drug discovery.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its use in synthesis and research. The following data, summarized in Table 1, provides the core physicochemical identifiers and properties for this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | [5][6][7] |

| Molecular Weight | 172.18 g/mol | [5][6][7] |

| CAS Number | 54605-72-0 | [5][6][7] |

| Appearance | Solid; White to light orange crystalline powder | [4][5] |

| Melting Point | 84-88 °C | [5][7] |

| Solubility | Soluble in chloroform and methanol (with heating) | [8] |

| InChI Key | PHVRLPFVPVKYOI-UHFFFAOYSA-N | [5][6][7] |

Spectroscopic Analysis: The Structural Fingerprint

Spectroscopic data is critical for the unambiguous identification and purity assessment of the compound. The key spectral features are detailed below, providing a benchmark for researchers.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (recorded in CDCl₃), the aldehydic proton is the most downfield and appears as a singlet around δ 9.4-9.9 ppm. The proton on the pyrazole ring (at C5) also presents as a singlet, typically around δ 8.2 ppm. The aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.2–7.8 ppm[1].

-

¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is highly deshielded, with a characteristic resonance at approximately δ 185-190 ppm. The carbons of the pyrazole ring typically appear in the range of δ 110-145 ppm, while the phenyl group carbons resonate between δ 120-140 ppm[6][9].

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is observed around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Additional characteristic bands include C=N stretching of the pyrazole ring near 1605 cm⁻¹ and Ar-H stretching above 3000 cm⁻¹[1].

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a prominent molecular ion peak [M]⁺ at m/z 172, consistent with its molecular weight[6][10].

Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction[3][11]. This reaction is exceptionally well-suited for the formylation of electron-rich aromatic and heterocyclic systems[12][13]. The causality behind this choice lies in the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), which is reactive enough to attack the electron-rich pyrazole ring, typically at the C4 position.

The synthesis begins with the condensation of a substituted acetophenone with phenylhydrazine to form a phenylhydrazone intermediate. This intermediate then undergoes cyclization and formylation in a one-pot reaction using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][14][15].

Diagram of Synthesis Workflow

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-フェニル-1H-ピラゾール-4-カルボキシアルデヒド | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-苯基-1H-吡唑-4-甲醛 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1H-Pyrazole-4-carboxaldehyde CAS#: 35344-95-7 [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 13. ijpcbs.com [ijpcbs.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Phenyl-1H-pyrazole-4-carbaldehyde: Focus on Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Phenyl-1H-pyrazole-4-carbaldehyde, with a specific focus on its melting point. This key physicochemical parameter is not merely a number but a critical indicator of purity, identity, and stability, which are paramount in the fields of chemical synthesis and pharmaceutical development. This document will delve into the theoretical underpinnings and practical methodologies for the accurate determination of this property, contextualizing its importance for researchers and drug development professionals.

Introduction to this compound: A Versatile Scaffold

This compound, with the chemical formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol , is a heterocyclic aromatic aldehyde.[1][2] Its structure, featuring a phenyl-substituted pyrazole ring with a formyl group at the 4-position, makes it a valuable and versatile building block in organic synthesis. The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] Consequently, this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[4][5][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| CAS Number | 54605-72-0 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 84-88 °C | [1] |

The Significance of Melting Point in a Regulatory and Research Context

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. In the context of this compound, an accurate melting point determination is a fundamental aspect of its characterization for several reasons:

-

Identity Confirmation: The experimentally determined melting point can be compared to literature values to confirm the identity of the synthesized compound.

-

Purity Assessment: Impurities tend to depress and broaden the melting point range. A sharp melting point close to the literature value is a strong indicator of high purity.

-

Quality Control: In a drug development pipeline, the melting point serves as a critical quality control (QC) parameter to ensure batch-to-batch consistency.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points. Identifying and characterizing polymorphs is crucial as they can have different solubilities, stabilities, and bioavailabilities.

Synthesis of this compound: The Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][8][9][10] This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the 1-phenyl-1H-pyrazole. The process typically involves the reaction of a suitable precursor, such as acetophenone phenylhydrazone, with the Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][8]

The purity of the final product is highly dependent on the successful execution and purification following the Vilsmeier-Haack reaction. Any unreacted starting materials or byproducts can significantly impact the observed melting point.

Experimental Determination of the Melting Point: A Validated Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of this compound.

4.1. Instrumentation and Materials

-

Melting point apparatus (e.g., capillary melting point apparatus such as a Büchi M-560 or an SRS DigiMelt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

This compound sample (finely powdered)

-

Reference standards with known melting points (for calibration)

4.2. Experimental Workflow

Caption: Workflow for Melting Point Determination.

4.3. Causality Behind Experimental Choices

-

Grinding the sample: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a more accurate and sharper melting point reading.

-

Packing the capillary tube: A loosely packed sample can lead to errors due to poor heat transfer. Conversely, an overly dense packing can also cause inaccuracies. A consistent packing to a height of 2-3 mm is optimal.

-

Slow heating rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. Rapid heating can result in a measured melting point that is higher than the true value.

-

Reporting a range: The melting point is reported as a range from the onset of melting to the point of complete liquefaction. A narrow range is indicative of high purity.

Factors Influencing the Melting Point of this compound

Several factors can affect the observed melting point of this compound:

-

Impurities: As previously mentioned, impurities will typically lower and broaden the melting point range. This is a colligative property, and the extent of the depression is proportional to the mole fraction of the impurity.

-

Residual Solvents: The presence of residual solvents from the synthesis and purification process can act as an impurity, leading to a depressed and broadened melting point.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. It is essential to ensure that the same polymorphic form is being consistently produced and analyzed.

-

Decomposition: If the compound decomposes upon melting, the observed melting point may be lower than the true value and will often be accompanied by a change in color or the evolution of gas.

Conclusion: The Melting Point as a Cornerstone of Quality

The melting point of this compound, with a literature value of 84-88 °C , is a fundamental and indispensable parameter in its physicochemical characterization.[1] For researchers in academia and industry, particularly in the realm of drug discovery and development, a precise and accurate determination of this property is a non-negotiable aspect of quality assurance. It provides immediate and valuable insights into the identity, purity, and consistency of this important synthetic intermediate. Adherence to a validated and well-controlled experimental protocol is paramount to ensure the integrity of the data and, by extension, the quality of the scientific research and development endeavors that rely on this versatile chemical scaffold.

References

- 1. 1-苯基-1H-吡唑-4-甲醛 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-Phenyl-1H-pyrazole-4-carbaldehyde solubility

An In-Depth Technical Guide to the Solubility of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that has emerged as a significant building block in medicinal chemistry and organic synthesis.[1][2] Its scaffold, combining a phenyl group with a pyrazole-4-carbaldehyde core, serves as a versatile precursor for the synthesis of a wide array of more complex molecules, including potential anti-inflammatory, analgesic, and antimicrobial agents.[1][3] The utility of this compound in both pharmaceutical development and agrochemical research is substantial, driving the need for a thorough understanding of its fundamental physicochemical properties.[1][4]

A critical parameter governing the compound's application, from reaction kinetics in a synthesis flask to bioavailability in a biological system, is its solubility. This guide provides a comprehensive technical overview of the solubility of this compound. While specific quantitative solubility data is not extensively reported in public literature, this document outlines the theoretical basis for its solubility profile, presents standardized methodologies for its empirical determination, and discusses the profound implications of this property for researchers, scientists, and drug development professionals.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical state. The key physicochemical properties of this compound are summarized in Table 1. The molecule's structure features a largely non-polar aromatic system (phenyl and pyrazole rings) and a polar aldehyde group, which dictates its interactions with various solvents. Its solid form at room temperature, with a melting point of 84-88 °C, indicates a stable crystal lattice that requires sufficient energy to disrupt during the dissolution process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | [1][5] |

| Molecular Weight | 172.18 g/mol | [5] |

| CAS Number | 54605-72-0 | [5] |

| Appearance | Pale yellow or white solid | [1] |

| Melting Point | 84-88 °C | |

| IUPAC Name | 1-phenylpyrazole-4-carbaldehyde | [5] |

| SMILES | O=Cc1cnn(c1)-c2ccccc2 | |

| InChI Key | PHVRLPFVPVKYOI-UHFFFAOYSA-N | [5] |

Solubility Profile: A Theoretical and Practical Framework

Direct, experimentally-derived quantitative solubility data for this compound is sparse in readily accessible literature. However, a robust qualitative and predictive understanding can be established based on its chemical structure and by drawing parallels with similar heterocyclic compounds.[6][7]

Aqueous Solubility

The principle of "like dissolves like" suggests that the significant non-polar surface area conferred by the phenyl and pyrazole rings will limit its solubility in water, a highly polar solvent. Pyrazole derivatives are often characterized by low aqueous solubility due to their planar, aromatic nature, which promotes strong intermolecular forces within the crystal lattice.[7] While the carbaldehyde group and the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the larger aromatic structure. Consequently, this compound is expected to be poorly soluble in neutral aqueous solutions.

Solubility in Organic Solvents

Conversely, the compound is anticipated to exhibit significantly higher solubility in a range of common organic solvents. Solvents with intermediate polarity, as well as non-polar aromatic and chlorinated solvents, should be effective at solvating the molecule. This includes:

-

Slightly Polar Solvents: Chloroform, Dichloromethane (DCM)

-

Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)

-

Polar Protic Solvents: Ethanol, Methanol (solubility may be moderate)

This enhanced solubility is due to favorable van der Waals interactions and dipole-dipole interactions between the solute and the organic solvent molecules, which can effectively overcome the compound's crystal lattice energy.

Standard Methodology for Experimental Solubility Determination

To address the absence of public data, researchers must rely on robust, validated experimental protocols to quantify solubility. The equilibrium shake-flask method is a globally recognized standard for determining the saturation solubility of a compound and serves as a self-validating system when performed correctly.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the necessary steps to determine the solubility of this compound in a chosen solvent system (e.g., phosphate-buffered saline pH 7.4, or an organic solvent).

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity, ≥98%)

-

Selected solvent(s) of analytical grade

-

Volumetric flasks, glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The key is to ensure that a solid phase remains after equilibration, confirming saturation. For example, add ~10 mg of the compound to 2 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a period sufficient to reach saturation, typically 24 to 48 hours. Visual inspection should confirm the continued presence of undissolved solid.[7]

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining micro-particulates. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[8][9] A standard curve prepared with known concentrations of this compound is used to accurately quantify its concentration in the diluted supernatant.[10]

-

Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Logical Workflow for Solubility Determination

The workflow for this experimental determination is a logical sequence designed to ensure accuracy and reproducibility.

Caption: Workflow for experimental solubility determination.

Implications in Research and Drug Development

The solubility of this compound is not merely an academic parameter; it is a critical attribute that directly influences its practical utility.

-

In Organic Synthesis: The compound's role as a synthetic intermediate necessitates its dissolution in reaction media.[11][12] Poor solubility can lead to heterogeneous reaction conditions, resulting in slower reaction rates, lower yields, and the formation of impurities, complicating purification efforts.

-

In Drug Discovery: For any compound being considered as a potential therapeutic agent, aqueous solubility is a primary determinant of bioavailability. A poorly soluble compound will exhibit slow and incomplete dissolution in the gastrointestinal tract, leading to low absorption and insufficient plasma concentrations to elicit a therapeutic effect. Therefore, determining the aqueous solubility early in the discovery process is essential for guiding formulation strategies and predicting in vivo performance.

Safety and Handling

According to available safety data sheets, this compound is considered hazardous.[13] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[13]

-

Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15]

Conclusion

This compound is a compound of high interest for its broad applications in chemical synthesis and medicinal research. While its structural features suggest low aqueous solubility and good solubility in many organic solvents, the lack of published quantitative data necessitates empirical determination. The standardized shake-flask protocol detailed in this guide provides a reliable pathway for researchers to generate this crucial information. A thorough understanding and quantification of its solubility profile are indispensable first steps for unlocking the full potential of this versatile molecule in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H8N2O | CID 952089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Structural Significance of 1-Phenyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the ¹H NMR Analysis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its pyrazole core is a prevalent scaffold in numerous pharmaceutical agents, and the presence of the aldehyde functional group makes it a versatile intermediate for constructing more complex molecular architectures.[1][2] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous elucidation of organic structures in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will move from the foundational principles of the experiment to a detailed, proton-by-proton interpretation of the spectrum, explaining the causal factors behind the observed chemical shifts and coupling patterns. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for structural verification.

Caption: Molecular Structure of this compound.

Pillar 1: Foundational Principles for a Self-Validating NMR Experiment

A trustworthy ¹H NMR spectrum is not merely a result of placing a sample in a spectrometer. It is the outcome of a carefully controlled experiment where each parameter is chosen to ensure data integrity.

The Internal Standard: Why Tetramethylsilane (TMS) is the Gold Standard

The chemical shift (δ) in NMR is a relative measurement, not an absolute one.[3] Therefore, a universally accepted reference point is critical. Tetramethylsilane (TMS, (CH₃)₄Si) was established as the primary internal standard for ¹H NMR for several key reasons.[4][5]

-

Chemical Inertness: TMS is largely unreactive and is unlikely to interact with the analyte.[4]

-

Magnetic Equivalence: All 12 protons in TMS are chemically and magnetically equivalent, producing a single, sharp singlet that is easily identifiable.

-

High Shielding: The silicon atom is less electronegative than carbon, leading to high electron density around the TMS protons. This high shielding places its signal at 0 ppm, a region typically devoid of signals from most organic compounds.[6]

-

Solvent Compatibility & Volatility: TMS is soluble in most organic solvents and is volatile, making it easy to remove from the sample after analysis.[7]

While it is common practice to reference spectra to the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm), this is a secondary reference.[8] The chemical shift of residual solvent protons can be influenced by solute concentration and temperature, leading to inaccuracies.[4][9] For authoritative and reproducible results, referencing to an internal TMS standard is the superior practice, as it provides a stable and solute-independent reference point.[5][9][10]

Solvent Selection: The Role of Deuterated Chloroform (CDCl₃)

The choice of solvent is critical. To avoid a spectrum overwhelmed by solvent protons, deuterated solvents are used.[8] Chloroform-d (CDCl₃) is the most common choice for non-polar to moderately polar organic molecules like this compound due to its excellent solubilizing power and relatively simple residual peak signature—a singlet at approximately 7.26 ppm from the small amount of non-deuterated CHCl₃.[8][11]

Pillar 2: A Validated Protocol for High-Quality Data Acquisition

The following protocol outlines a self-validating system for acquiring a high-fidelity ¹H NMR spectrum. The logic behind each step is to minimize interference and maximize spectral resolution.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Analyte: Accurately weigh approximately 5-10 mg of this compound. The goal is a concentration that provides a strong signal-to-noise ratio without causing issues of aggregation or insolubility.

-

Solvent: Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of CDCl₃ containing 0.03-0.05% (v/v) TMS.

-

Dissolution: Vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).

-

-

Spectrometer Setup & Data Acquisition:

-

Instrumentation: The experiment should be performed on a Fourier Transform NMR (FT-NMR) spectrometer, with a field strength of 300 MHz or higher for good spectral dispersion.

-

Shimming: The instrument's magnetic field must be shimmed to homogeneity using the deuterium lock signal from the CDCl₃. This process minimizes peak broadening and distortion, resulting in sharp, well-defined signals.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay between scans.

-

Acquisition Time: Set to 2-4 seconds to ensure adequate data point resolution.

-

Relaxation Delay: A 1-2 second delay to allow protons to return to equilibrium before the next pulse.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.[6]

-

Caption: Experimental workflow for ¹H NMR analysis.

Pillar 3: Predictive Analysis and Interpretation

Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum. The molecule has four distinct types of protons: the aldehyde proton, two pyrazole ring protons, and the five protons of the phenyl ring.

Predicted ¹H NMR Data Summary

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| Aldehyde (CHO) | 9.9 - 10.1 | Singlet (s) | 1H | N/A | Highly deshielded by the electronegative oxygen and magnetic anisotropy of the C=O bond.[12][13] |

| Pyrazole H5 | 8.3 - 8.5 | Singlet (s) | 1H | N/A | Located on an aromatic ring and deshielded by the adjacent electron-withdrawing aldehyde group. |

| Pyrazole H3 | 8.0 - 8.2 | Singlet (s) | 1H | N/A | Located on an aromatic ring and influenced by the adjacent N-phenyl substituent. |

| Phenyl (ortho) | 7.7 - 7.9 | Multiplet (m) | 2H | ~7-8 | Aromatic protons deshielded by proximity to the pyrazole ring. |

| Phenyl (meta/para) | 7.4 - 7.6 | Multiplet (m) | 3H | ~7-8 | Aromatic protons with chemical shifts closer to that of unsubstituted benzene.[14] |

Detailed Signal Analysis

-

The Aldehyde Proton (δ ≈ 10.0 ppm, 1H, Singlet): The proton attached to the carbonyl carbon of the aldehyde is expected to be the furthest downfield signal in the spectrum.[15] This significant deshielding is a combined effect of the electronegativity of the oxygen atom, which withdraws electron density from the C-H bond, and the magnetic anisotropy of the π-system of the carbonyl group.[12][13] It should appear as a sharp singlet, as it has no adjacent protons within three bonds to couple with.

-

The Pyrazole Ring Protons (H5 and H3, δ ≈ 8.0-8.5 ppm, 1H each, Singlets): The two protons on the pyrazole ring are chemically non-equivalent.

-

H5: This proton is adjacent to the carbon bearing the electron-withdrawing aldehyde group. This powerful deshielding effect will shift its resonance significantly downfield compared to a simple pyrazole.[16]

-

H3: This proton is adjacent to the nitrogen atom of the N-phenyl group. Its chemical environment is distinct from H5, and it is also expected to be in the aromatic region.

-

Multiplicity: The H3 and H5 protons are separated by four bonds. While very weak long-range coupling (⁴J) can sometimes be observed in aromatic systems, it is often less than 1 Hz and may not be resolved. Therefore, both pyrazole protons are expected to appear as sharp singlets.

-

-

The Phenyl Ring Protons (δ ≈ 7.4-7.9 ppm, 5H, Multiplet): The five protons on the N-phenyl substituent are not chemically equivalent, but their signals often overlap to form a complex multiplet in the aromatic region.[17]

-

Ortho-protons (2H): These are closest to the pyrazole ring and will experience the strongest deshielding effect from it. They are expected to be the most downfield of the phenyl signals.

-

Meta- (2H) and Para-protons (1H): These protons are further from the pyrazole substituent, and their chemical shifts will be closer to those observed for unsubstituted benzene (~7.3 ppm).[14] The coupling between the ortho, meta, and para protons (typically J_ortho_ = 6-10 Hz, J_meta_ = 2-4 Hz) results in a complex, overlapping pattern that is best described as a multiplet integrating to five protons.[18]

-

Conclusion

The ¹H NMR spectrum provides a unique fingerprint for this compound. The presence of a singlet in the far downfield region (around 10 ppm), two distinct singlets in the 8.0-8.5 ppm range, and a complex five-proton multiplet between 7.4-7.9 ppm collectively provide definitive confirmation of the molecule's structure. By following a rigorous experimental protocol grounded in sound scientific principles—including the use of a proper internal standard like TMS—researchers can generate high-quality, trustworthy data essential for advancing scientific discovery and drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acdlabs.com [acdlabs.com]

- 7. scribd.com [scribd.com]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. | Semantic Scholar [semanticscholar.org]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. organicchemistryguide.com [organicchemistryguide.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

1-Phenyl-1H-pyrazole-4-carbaldehyde IR spectroscopy data

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] It serves as a crucial building block for synthesizing a range of molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents.[1][2] For researchers and drug development professionals, the unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredients.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers a detailed examination of the IR spectrum of this compound, grounded in established spectroscopic principles. We will dissect the spectrum to assign key absorption bands, explain the rationale behind these assignments, and provide a validated protocol for data acquisition, ensuring scientific rigor and reproducibility.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, one must first understand the molecule's structure and the functional groups that give rise to characteristic vibrations. This compound comprises three key components: a phenyl ring, a pyrazole ring, and an aldehyde functional group. Each component contributes distinct signals to the overall spectrum.

Caption: Molecular structure of this compound.

The principal vibrational modes anticipated are:

-

C-H Stretching: Aromatic C-H stretches from the phenyl and pyrazole rings are expected in the 3100-3000 cm⁻¹ region.[3] A key diagnostic feature for the aldehyde is the aldehydic C-H stretch, which typically appears as two weak to medium bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[4][5]

-

C=O Stretching: The carbonyl (C=O) stretch of the aldehyde group is one of the most intense and characteristic bands in the spectrum.[6] Because the aldehyde is conjugated to the pyrazole ring (an aromatic system), the C=O bond is slightly weakened, causing its absorption to shift to a lower frequency. It is expected in the 1710-1685 cm⁻¹ range, as opposed to the 1740-1720 cm⁻¹ range for saturated aldehydes.[5][7]

-

C=C and C=N Stretching: The pyrazole and phenyl rings contain C=C and C=N bonds. Their stretching vibrations appear in the 1625-1430 cm⁻¹ region of the spectrum.[3][8]

-

C-H Bending and Ring Vibrations: The fingerprint region (< 1500 cm⁻¹) will contain a complex series of absorptions from C-H in-plane and out-of-plane bending, as well as skeletal vibrations of the fused ring system.

Detailed Analysis of Key IR Absorption Bands

The interpretation of an IR spectrum involves correlating specific absorption bands (peaks) with the vibrational modes of the molecule's functional groups. Below is a detailed analysis of the expected spectral features for this compound.

The C-H Stretching Region (3200-2700 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Multiple weak to medium sharp peaks are expected here, corresponding to the C-H bonds on both the phenyl and pyrazole rings.[3] Their presence confirms the aromatic character of the molecule.

-

Aldehydic C-H Stretch (2860-2700 cm⁻¹): This is a highly diagnostic signal for aldehydes. Two distinct, weak-to-medium intensity peaks are anticipated. One peak typically appears near 2850-2820 cm⁻¹ and a second, often more distinct, peak appears near 2750-2720 cm⁻¹.[6][9] The presence of the lower wavenumber peak is a strong indicator of an aldehyde functional group and helps to distinguish it from a ketone.[5]

The Carbonyl (C=O) Stretching Region (1710-1685 cm⁻¹)

This region features the most intense absorption in the spectrum.

-

Aldehyde C=O Stretch: A very strong and sharp absorption band is expected between 1710 and 1685 cm⁻¹.[4] The conjugation of the carbonyl group with the aromatic pyrazole ring delocalizes electron density, slightly weakening the C=O double bond and lowering its vibrational frequency compared to a non-conjugated aldehyde.[7] The precise position within this range provides insight into the electronic environment of the carbonyl group.

The Fingerprint Region (< 1650 cm⁻¹)

This region contains a wealth of structural information arising from complex vibrational modes.

-

Aromatic C=C and C=N Ring Stretching (1620-1430 cm⁻¹): A series of medium to strong, sharp bands in this region corresponds to the stretching vibrations within the phenyl and pyrazole rings.[3] These bands confirm the presence of the heterocyclic and aromatic core.

-

C-H Bending Vibrations:

-

In-plane bends for the aromatic C-H groups appear between 1300-1000 cm⁻¹.

-

Out-of-plane bends appear below 900 cm⁻¹. The exact position of these strong absorptions can sometimes be used to infer the substitution pattern on the phenyl ring.

-

-

C-C Stretch (1210-1160 cm⁻¹): A medium intensity peak arising from the stretching of the single bond between the pyrazole ring carbon and the aldehydic carbon may also be observed in this region.[7]

Summary of Characteristic IR Data

The following table summarizes the expected key vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Rings (Phenyl & Pyrazole) |

| ~2830 | Weak-Medium | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |

| ~2740 | Weak-Medium | C-H Stretch | Aldehyde (-CHO) |

| 1710 - 1685 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde (-CHO) |

| 1620 - 1430 | Medium-Strong | C=C and C=N Ring Stretches | Aromatic Rings (Phenyl & Pyrazole) |

| 1400 - 1100 | Medium | C-H In-Plane Bending | Aromatic Rings & Aldehyde |

| < 900 | Strong | C-H Out-of-Plane Bending | Aromatic Rings |

Experimental Protocol: FTIR Spectroscopy via ATR

To ensure the acquisition of high-quality, reproducible IR data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its simplicity and minimal sample preparation.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Background Spectrum Acquisition:

-

Causality: A background spectrum of the ambient environment (air, CO₂, water vapor) must be recorded first. This allows the instrument to subtract these environmental signals from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

-

Procedure: Ensure the ATR crystal is clean. Lower the anvil and collect a background scan (typically 32 scans at a resolution of 4 cm⁻¹).

-

-

Sample Preparation and Loading:

-

Causality: Only a small amount of solid sample is needed. The sample must make intimate contact with the ATR crystal surface for the IR beam's evanescent wave to penetrate it effectively.

-

Procedure: Place a small amount (1-2 mg) of this compound powder onto the center of the diamond ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Causality: Applying consistent pressure is critical. This ensures a good, uniform contact between the solid sample and the crystal, maximizing signal intensity and reproducibility between measurements.

-

Procedure: Lower the ATR anvil and apply consistent pressure using the built-in pressure clamp until the force reading is within the optimal range specified by the manufacturer. Initiate the sample scan (typically 32 scans at a resolution of 4 cm⁻¹).

-

-

Data Processing and Cleaning:

-

Causality: After data collection, the ATR crystal and anvil must be thoroughly cleaned to prevent cross-contamination of subsequent samples.

-

Procedure: Raise the anvil, remove the sample residue, and clean the crystal surface and anvil tip with a suitable solvent (e.g., isopropanol) on a soft lab wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

-

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of this compound provides a rich set of data that allows for its definitive identification and structural confirmation. The most telling features for the practicing scientist are the sharp, high-intensity carbonyl (C=O) absorption band in the 1710-1685 cm⁻¹ region and the pair of weaker, yet highly diagnostic, aldehydic C-H stretching bands around 2830 cm⁻¹ and 2740 cm⁻¹. These signals, in conjunction with the absorptions from the aromatic phenyl and pyrazole rings, create a unique spectral fingerprint. By following a validated experimental protocol, researchers can confidently use IR spectroscopy as a primary tool for quality control and reaction monitoring in the synthesis and development of novel pyrazole-based compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

1-Phenyl-1H-pyrazole-4-carbaldehyde mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Phenyl-1H-pyrazole-4-carbaldehyde and its Derivatives

Abstract

This compound stands as a pivotal scaffold in medicinal chemistry, recognized for its versatile synthetic utility and the diverse biological activities exhibited by its derivatives.[1] This technical guide delves into the multifaceted mechanisms of action associated with this core structure, moving beyond a singular pathway to explore its influence across anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory domains. We will dissect the causal relationships behind experimental designs, validate protocols, and provide a comprehensive framework for researchers, scientists, and drug development professionals. This document serves as an authoritative resource, grounded in peer-reviewed literature, to illuminate the therapeutic potential of the this compound core.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery, renowned for its presence in a variety of biologically active compounds.[2] this compound, with its reactive aldehyde group, serves as a crucial intermediate in the synthesis of a vast array of derivatives with significant therapeutic potential.[1][3] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the fine-tuning of its pharmacological profile. This guide will explore the mechanisms through which this core structure and its analogues exert their biological effects.

The Multifaceted Mechanisms of Action

The mechanism of action for compounds derived from this compound is not monolithic; rather, it is a spectrum of activities targeting various biological pathways. The following sections will explore these mechanisms in detail.

Anti-inflammatory and Antioxidant Pathways

Derivatives of this compound have demonstrated significant anti-inflammatory and antioxidant properties, acting through a dual-pronged approach of neutralizing reactive oxygen species (ROS) and inhibiting key pro-inflammatory enzymes.[4][5]

Mechanism of Action:

-

Direct Radical Scavenging: The core pyrazole structure contributes to the molecule's ability to donate electrons, thereby neutralizing free radicals. This has been experimentally validated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, and hydroxyl radical scavenging methods.[4][5] The presence of electron-donating groups on the phenyl ring can enhance this antioxidant activity.[4]

-

Inhibition of Pro-inflammatory Enzymes: A key mechanism is the inhibition of enzymes that catalyze the formation of inflammatory mediators. Notably, derivatives have shown potent inhibitory activity against 15-Lipoxygenase (15-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are key players in inflammatory responses.[6]

-

Modulation of Inflammatory Cytokines: Certain pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory cascade.[7]

Caption: Antioxidant and anti-inflammatory pathways targeted by pyrazole derivatives.

Anticancer Mechanisms

The pyrazole scaffold is a prominent feature in several anticancer agents. Derivatives of this compound have been shown to exert cytotoxic effects against a range of cancer cell lines through multiple mechanisms.[8][9][10][11]

Mechanism of Action:

-

Inhibition of Tubulin Polymerization: Certain pyrimidinyl pyrazole derivatives have been found to inhibit the polymerization of tubulin, a critical process for microtubule formation and, consequently, cell division.[8] This disruption of the cytoskeleton leads to mitotic arrest and apoptosis.

-

Kinase Inhibition: The pyrazole core can act as a hinge-binding motif for various protein kinases. Derivatives have been designed as inhibitors of key signaling kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase and Cyclin-Dependent Kinase 2 (CDK-2).[8][12] Inhibition of these kinases disrupts cell cycle progression and pro-survival signaling pathways.

-

Induction of Apoptosis: By targeting key cellular pathways, pyrazole-indole hybrids have been shown to induce apoptosis in cancer cells. This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, alongside the activation of executioner caspases like caspase-3.[12]

Caption: Key anticancer mechanisms of pyrazole derivatives.

Specific Enzyme Inhibition

The versatility of the this compound scaffold allows for its modification to target specific enzymes with high potency and selectivity.

| Target Enzyme | Therapeutic Area | Mechanism of Inhibition | Representative Derivatives | Reference |

| Xanthine Oxidoreductase (XOR) | Gout/Hyperuricemia | Mixed-type inhibition, blocking the conversion of hypoxanthine to uric acid. | 1-phenyl-pyrazole-4-carboxylic acid derivatives | [13] |

| Succinate Dehydrogenase (SDH) | Antifungal | Binds to the quinone-binding site of the SDH complex, disrupting the fungal respiratory chain. | Pyrazole-4-carboxamide derivatives | [14] |

| 15-Lipoxygenase (15-LOX) | Anti-inflammatory | Competitive or non-competitive inhibition of the enzyme's active site. | 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | [6] |

| Cyclin-Dependent Kinase 2 (CDK-2) | Anticancer | Binds to the ATP-binding pocket, preventing phosphorylation of substrates required for cell cycle progression. | Pyrazole-indole hybrids | [12] |

Experimental Protocols & Methodologies

The elucidation of the mechanisms described above relies on a suite of robust experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.

Synthesis via Vilsmeier-Haack Reaction

This reaction is a cornerstone for the synthesis of this compound and its derivatives from acetophenone phenylhydrazones.[3][4][15]

Protocol:

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with constant stirring.

-

Reaction with Hydrazone: Dissolve the appropriate acetophenone phenylhydrazone in DMF.

-

Cyclization: Add the Vilsmeier reagent dropwise to the hydrazone solution.

-

Heating: Stir the reaction mixture at 70-80°C for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up: Cool the reaction mixture and pour it into crushed ice.

-

Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Isolation: Filter the resulting solid precipitate, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay is a standard method for evaluating the free radical scavenging ability of a compound.[4][6]

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Samples: Prepare serial dilutions of the pyrazole derivative in methanol. A standard antioxidant (e.g., ascorbic acid) should be prepared similarly.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well containing the test sample, standard, or methanol (as a control).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is more than a synthetic intermediate; it is the foundation of a class of compounds with a remarkable breadth of biological activities. Its mechanism of action is context-dependent, targeting distinct pathways in inflammation, oxidative stress, and cancer. The core pyrazole structure provides a robust and tunable platform for the development of novel therapeutics. Future research should focus on leveraging structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific targets, such as kinases or other enzymes. The development of isoform-specific inhibitors and compounds with improved pharmacokinetic profiles will be crucial for translating the therapeutic potential of this versatile scaffold into clinical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. [PDF] SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epubl.ktu.edu [epubl.ktu.edu]

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] First described by Ludwig Knorr in 1883, this simple ring system (C₃H₄N₂) offers a unique combination of chemical properties, including hydrogen bonding capabilities, aromaticity, and the ability to exist in tautomeric forms.[4] These features allow for a high degree of structural diversity through substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[4][5][6][7]

This guide provides a technical exploration of the core biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-known attribute, exemplified by the commercial success of Celecoxib (Celebrex), a selective COX-2 inhibitor.[8][9][10] Understanding this activity requires an appreciation of the role of cyclooxygenase (COX) enzymes in the inflammatory cascade.

Mechanism of Action: The COX Pathway

Inflammation, pain, and fever are mediated by lipid compounds called prostaglandins.[11] The synthesis of prostaglandins from arachidonic acid is catalyzed by two key enzyme isoforms: COX-1 and COX-2.[11][12]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[10][11]

-

COX-2 is an inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like cytokines and growth factors.[10][11]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[10] While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[11] Pyrazole derivatives like Celecoxib achieve their therapeutic effect through the selective inhibition of COX-2.[8][9][13] The chemical structure of Celecoxib, featuring a diaryl-substituted pyrazole with a polar sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket near the active site of the COX-2 enzyme, which is larger and more flexible than the active site of COX-1.[9][10][11] This selective binding blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[11]

Beyond COX-2, some pyrazole derivatives have been investigated as inhibitors of other inflammatory mediators, such as p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), which play crucial roles in the production of inflammatory cytokines like TNF-α.[14][15][16]

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common colorimetric assay to determine the ability of a pyrazole derivative to inhibit COX-2.

Objective: To quantify the IC₅₀ (half-maximal inhibitory concentration) of a test compound against ovine or human recombinant COX-2.

Materials:

-

Recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test pyrazole derivative (dissolved in DMSO)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

96-well microplate

-

Microplate reader (absorbance at 590 nm)

Methodology:

-

Reagent Preparation: Prepare all reagents in the reaction buffer. The final concentration of DMSO in the assay should be kept low (<1%) to avoid enzyme inhibition.

-

Assay Setup: To each well of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

-

Compound Addition: Add serial dilutions of the test pyrazole derivative to the wells. Include a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to initiate the peroxidase activity of COX-2. Immediately add TMPD.

-

Measurement: Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader. The rate of color development is proportional to the COX-2 activity.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (100% activity) and a background control with no enzyme (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Anticancer Activity: Targeting the Engines of Cell Proliferation

The pyrazole scaffold is a key structural component in numerous small-molecule inhibitors targeting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[2][17][18] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[17]

Mechanism of Action: Kinase Inhibition

Pyrazole derivatives have been designed to inhibit a variety of kinases implicated in cancer progression.[2][19]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[20] Overexpression of CDKs, such as CDK2, is common in various cancers.[20] Pyrazole-based compounds have been developed as potent CDK2 inhibitors.[20][21][22][23] They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[21] This leads to cell cycle arrest, often at the G1/S or G2/M phases, and subsequent apoptosis (programmed cell death).[21][23]

-

p38 MAP Kinase: While primarily associated with inflammation, p38 MAPK is also involved in cancer cell survival and metastasis.[14][16] Pyrazole urea-based inhibitors have been shown to bind to a distinct allosteric site on p38, stabilizing an inactive conformation of the enzyme.[14][24]

-

Other Kinases: Pyrazole derivatives have also demonstrated inhibitory activity against other cancer-relevant kinases, including Bruton's tyrosine kinase (BTK), PIM-1, and BRAFV600E.[3][19][25]

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijcaonline.org [ijcaonline.org]

- 17. mdpi.com [mdpi.com]